2-(2-Chlorophenyl)-1,2-dihydro-3H-1,2,4-triazol-3-one
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Overview
Description
2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is a chemical compound that belongs to the class of triazoles It is characterized by the presence of a triazole ring, which is a five-membered ring containing three nitrogen atoms and two carbon atoms The compound also features a chlorophenyl group, which is a benzene ring substituted with a chlorine atom
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one typically involves the reaction of 2-chlorobenzoyl chloride with hydrazine hydrate to form 2-(2-chlorophenyl)hydrazinecarboxamide. This intermediate is then cyclized using a dehydrating agent such as phosphorus oxychloride to yield the desired triazole compound. The reaction conditions often include refluxing the reactants in an appropriate solvent, such as ethanol or acetonitrile, at elevated temperatures.
Industrial Production Methods
Industrial production of 2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the triazole ring to other functional groups.
Substitution: The chlorine atom on the phenyl ring can be substituted with other groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often under basic conditions.
Major Products Formed
Oxidation: Formation of triazole oxides.
Reduction: Formation of reduced triazole derivatives.
Substitution: Formation of substituted phenyl triazoles.
Scientific Research Applications
2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an antimicrobial or antifungal agent.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of agrochemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one involves its interaction with specific molecular targets. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit the activity of cytochrome P450 enzymes, which are involved in drug metabolism. The triazole ring can also interact with nucleic acids, affecting DNA and RNA synthesis.
Comparison with Similar Compounds
Similar Compounds
- 2-Chlorophenyl Cyclopentyl Ketone
- 2-Chlorophenol
- 2-Chlorobenzaldehyde
Uniqueness
2-(2-Chlorophenyl)-1H-1,2,4-triazol-3(2H)-one is unique due to its triazole ring structure, which imparts distinct chemical and biological properties
Properties
CAS No. |
212202-69-2 |
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Molecular Formula |
C8H6ClN3O |
Molecular Weight |
195.60 g/mol |
IUPAC Name |
2-(2-chlorophenyl)-4H-1,2,4-triazol-3-one |
InChI |
InChI=1S/C8H6ClN3O/c9-6-3-1-2-4-7(6)12-8(13)10-5-11-12/h1-5H,(H,10,11,13) |
InChI Key |
APWGGFFKCJXHNH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)N2C(=O)NC=N2)Cl |
Origin of Product |
United States |
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